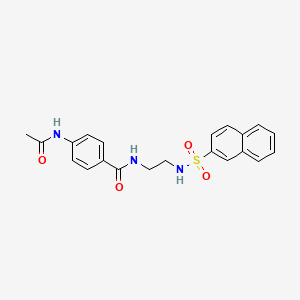

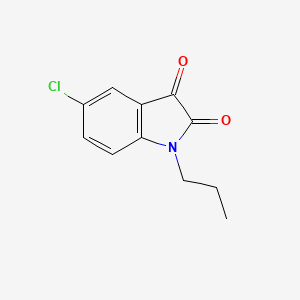

![molecular formula C14H14N2O3S B2994997 methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate CAS No. 338793-18-3](/img/structure/B2994997.png)

methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the imidazole family and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

Metal–Organic Complex Construction

Research has explored the use of similar flexible dicarboxylate ligands in the construction of metal–organic complexes. These complexes have diverse structural arrangements, such as discrete molecular chairs and two-dimensional wavelike layer structures, showing potential for various applications in material science and coordination chemistry (Dai et al., 2009).

Synthesis of Polyhydroquinoline Derivatives

Another study highlights the use of a similar compound, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst in the synthesis of polyhydroquinoline derivatives. This method is noted for its cleanliness, simplicity, and efficiency in producing high yields in a short time (Khaligh, 2014).

Anti-Helicobacter pylori Agents

In the field of medicinal chemistry, related structures have been developed as potent anti-Helicobacter pylori agents. These compounds displayed low minimal inhibition concentration values against various clinically relevant H. pylori strains, including strains resistant to other antibiotics (Carcanague et al., 2002).

Corrosion Inhibition Studies

A study involving 1,3,4-oxadiazole derivatives, which are structurally related, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The research combined experimental and computational methods to understand the inhibition mechanism (Ammal et al., 2018).

Synthesis of Imidazoles

Research involving 3-Methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate as a catalyst has been used for the synthesis of tetrasubstituted imidazoles. This approach is noted for its environmental friendliness and the ability to recycle the catalyst without significant loss of activity (Davoodnia et al., 2010).

Direct Methylation and Trifluoroethylation

A methodology for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives has been developed, providing a simple route to a variety of room temperature ionic liquids (Zhang et al., 2003).

properties

IUPAC Name |

methyl 3-methyl-2-phenacylsulfanylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-16-11(13(18)19-2)8-15-14(16)20-9-12(17)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRTYYKGIHLHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)C2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666710 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2994916.png)

![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2994917.png)

![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)

![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)

![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)

![4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2994927.png)

![6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide](/img/structure/B2994934.png)